molecular formula C16H16F3N3O4S B4010006 N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide CAS No. 4417-93-0

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide

Cat. No.: B4010006
CAS No.: 4417-93-0
M. Wt: 403.4 g/mol
InChI Key: BYOSTMUBXYMLDW-UHFFFAOYSA-N
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Description

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This intermediate is then reacted with ethylene diamine to form the desired amine derivative. The final step involves the sulfonation of the amine derivative using methanesulfonyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The trifluoromethyl group can participate in reduction reactions, often leading to the formation of difluoromethyl derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amine derivatives, difluoromethyl compounds, and substituted sulfonamides .

Scientific Research Applications

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro and trifluoromethyl groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Biological Activity

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide, a compound with significant biological activity, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C15H13ClF3N3O4S
  • Molecular Weight: 423.79 g/mol
PropertyValue
Molecular FormulaC15H13ClF3N3O4S
Molecular Weight423.79 g/mol
CAS Number1357626-53-9
SMILESClC1=CC=C(C=C1)C(C(=O)N)N(C(=O)N)C(=O)S(C)(=O)N(C)(=O)C(=O)O

The compound exhibits its biological effects primarily through the modulation of various biochemical pathways. It has been shown to interact with specific receptors and enzymes that play critical roles in cellular signaling and metabolic processes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The compound acts as an inhibitor of certain proteases, which are enzymes that regulate various physiological processes such as blood coagulation and inflammation.
  • Receptor Modulation: It has been identified as a ligand for specific receptors involved in pain perception and inflammatory responses.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating conditions such as:

  • Chronic Pain: Its ability to modulate pain pathways suggests a role in the management of chronic pain syndromes.
  • Inflammatory Disorders: The compound's anti-inflammatory properties make it a candidate for treating various inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Pain Modulation:
    • A study demonstrated that the compound significantly reduced pain responses in animal models of neuropathic pain, indicating its potential as an analgesic agent .
  • Inflammation Reduction:
    • Another investigation revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in models of acute inflammation, suggesting its utility in managing inflammatory conditions .

Properties

IUPAC Name

N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O4S/c17-16(18,19)13-6-7-14(15(10-13)22(23)24)20-8-9-21-27(25,26)11-12-4-2-1-3-5-12/h1-7,10,20-21H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOSTMUBXYMLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387849
Record name STK150321
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4417-93-0
Record name STK150321
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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